molecular formula C₁₂H₁₅NO₈ B016185 4-Nitrophenyl-beta-D-glucopyranoside CAS No. 2492-87-7

4-Nitrophenyl-beta-D-glucopyranoside

Cat. No.: B016185
CAS No.: 2492-87-7
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-RMPHRYRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl beta-D-glucopyranoside can be synthesized through a chemo-enzymatic process. The chemical synthesis involves the preparation of an anomeric mixture followed by selective removal of the beta-anomer using specific enzymatic hydrolysis . The reaction conditions typically involve the use of organic solvents and ionic liquids to achieve high yields .

Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-glucopyranoside involves the use of engineered beta-glucosidase enzymes in non-aqueous reaction systems. These systems include organic solvents, ionic liquids, and co-solvent mixtures, which facilitate the reverse hydrolysis reactions . The process is optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-Nitrophenyl beta-D-glucopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Comparison with Similar Compounds

  • 4-Nitrophenyl alpha-D-glucopyranoside
  • 4-Nitrophenyl beta-D-galactopyranoside
  • 2-Nitrophenyl beta-D-glucopyranoside
  • 4-Nitrophenyl beta-D-lactopyranoside
  • 4-Nitrophenyl beta-D-glucuronide

Comparison: 4-Nitrophenyl beta-D-glucopyranoside is unique due to its specific use as a chromogenic substrate for beta-D-glucosidase activity. While similar compounds like 4-Nitrophenyl alpha-D-glucopyranoside and 4-Nitrophenyl beta-D-galactopyranoside are also used as enzyme substrates, they target different enzymes and exhibit different reaction kinetics . The presence of the nitro group in the para position of the phenyl ring enhances its chromogenic properties, making it a preferred choice for biochemical assays .

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883854
Record name .beta.-D-Glucopyranoside, 4-nitrophenyl
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Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2492-87-7
Record name p-Nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
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Record name 4-Nitrophenyl beta-D-glucoside
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Record name .beta.-D-Glucopyranoside, 4-nitrophenyl
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Record name .beta.-D-Glucopyranoside, 4-nitrophenyl
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Record name 4-nitrophenyl β-D-glucopyranoside
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Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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